1-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)pyrrolidin-2-one
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Overview
Description
1-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone core substituted with a tetrahydrothiopyran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)pyrrolidin-2-one typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: This can be achieved through the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride.
Coupling with Pyrrolidinone: The final step involves coupling the tetrahydrothiopyran derivative with a pyrrolidinone derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the C-3 position of the tetrahydrothiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It has potential as a scaffold for the development of new pharmaceuticals due to its unique structure.
Materials Science: The compound can be used in the synthesis of stable free nitroxyl radicals, photosensitive semiconductors, and electrochromic materials.
Biological Studies: Derivatives of this compound have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1, making them potential candidates for the treatment of diseases such as Alzheimer’s.
Mechanism of Action
The mechanism of action of 1-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A related compound with similar structural features.
Pyrrolidinone Derivatives: Compounds with a pyrrolidinone core but different substituents.
Uniqueness
1-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)pyrrolidin-2-one is unique due to the presence of both a tetrahydrothiopyran ring and a pyrrolidinone core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H18N2OS |
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Molecular Weight |
214.33 g/mol |
IUPAC Name |
1-methyl-4-(thian-3-ylamino)pyrrolidin-2-one |
InChI |
InChI=1S/C10H18N2OS/c1-12-6-9(5-10(12)13)11-8-3-2-4-14-7-8/h8-9,11H,2-7H2,1H3 |
InChI Key |
OGICMRJDWGKCJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1=O)NC2CCCSC2 |
Origin of Product |
United States |
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